molecular formula C7H4F4S B1295261 1-Fluoro-4-(trifluoromethylthio)benzene CAS No. 940-76-1

1-Fluoro-4-(trifluoromethylthio)benzene

Cat. No. B1295261
CAS RN: 940-76-1
M. Wt: 196.17 g/mol
InChI Key: BTKQCAUEXFTVNT-UHFFFAOYSA-N
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Description

The compound 1-Fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic molecule that is of interest due to its potential applications in various chemical syntheses and material sciences. While the specific compound is not directly discussed in the provided papers, related fluorinated aromatic compounds and their properties are extensively studied, which can provide insights into the behavior and characteristics of 1-Fluoro-4-(trifluoromethylthio)benzene.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups onto the benzene ring. For instance, the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines demonstrates the incorporation of trifluoromethyl groups onto an aromatic ring, which is a relevant process for the synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene . Additionally, the synthesis of 1,3-Bis-(trifluoromethyl)benzene and its subsequent fluorination over potassium tetrafluorocobaltate(III) provides an example of how fluorination reactions can be carried out on aromatic compounds .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be determined using techniques such as X-ray crystallography, as seen in the study of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene . These structural analyses are crucial for understanding the conformation and electronic distribution in the molecule, which in turn affects its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use in the quantitative fluorination of aromatic substrates is an example of how such compounds can be used in electrophilic substitution reactions . This suggests that 1-Fluoro-4-(trifluoromethylthio)benzene could also be a candidate for similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and trifluoromethyl groups. For example, fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorination of the benzene ring has been shown to enhance solubility, thermal stability, moisture resistance, and optical properties . Additionally, the photochemistry of fluoro(trifluoromethyl)benzenes provides insights into the fluorescence spectra and quenching of singlet state emission, which are important for understanding the photophysical properties of these compounds .

Scientific Research Applications

Photophysical Processes

Research has shown that 1-Fluoro-4-(trifluoromethylthio)benzene, when studied in the gas phase, exhibits interesting photophysical properties. The photophysical processes of this compound and its isomers have been extensively studied at various wavelengths. These studies reveal that the fluorescence yields of these compounds increase with the wavelength, with the 1,4 isomer showing notable differences in yield compared to its isomers. Such studies are crucial for understanding the fundamental photochemical behavior of fluoro(trifluoromethyl)benzenes (Al-ani, 1973).

Fluorination Processes

Another area of research involves the fluorination of benzene derivatives, including 1-Fluoro-4-(trifluoromethylthio)benzene. Investigations into the fluorination of 1,3-Bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate have provided insights into the formation of aromatic products and associated reaction pathways. These findings are vital for the development of new fluorination techniques and understanding the mechanisms involved in such processes (Parsons, 1972).

Safety And Hazards

According to the safety data sheet, 1-Fluoro-4-(trifluoromethylthio)benzene is considered hazardous. It is a flammable liquid and vapor that can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQCAUEXFTVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240196
Record name 4-Fluorophenyl trifluoromethyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(trifluoromethylthio)benzene

CAS RN

940-76-1
Record name 4-Fluorophenyl trifluoromethyl sulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorophenyl trifluoromethyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-[(trifluoromethyl)sulfanyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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